In-Depth Technical Guide: 3-(3-Chloro-5-fluorophenyl)aniline, HCl
In-Depth Technical Guide: 3-(3-Chloro-5-fluorophenyl)aniline, HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride (HCl). The information is intended to support research and development activities in medicinal chemistry, pharmacology, and related fields.
Core Chemical Properties
3-(3-Chloro-5-fluorophenyl)aniline, HCl is a biaryl amine hydrochloride salt with the chemical formula C₁₂H₁₀Cl₂FN. Its structure features a 3-chloro-5-fluorophenyl group linked to an aniline moiety at the 3-position. The hydrochloride salt form generally enhances the compound's solubility in aqueous media.
Quantitative Data Summary
While specific experimental data for this exact compound is limited in publicly available literature, the following table summarizes key computed and known properties of the free base and related starting materials. This information provides a foundational understanding of its physicochemical characteristics.
| Property | Value (for 3-(3-Chloro-5-fluorophenyl)aniline free base) | Value (for 3-Chloro-5-fluoroaniline) | Value (for Aniline Hydrochloride) |
| CAS Number | 1345471-96-6 (free base)[1] | 4863-91-6[2][3][4] | 142-04-1[5] |
| Molecular Formula | C₁₂H₉ClFN | C₆H₅ClFN[2][3] | C₆H₈ClN[5] |
| Molecular Weight | 221.66 g/mol | 145.56 g/mol [2][3][4] | 129.59 g/mol [5] |
| Appearance | Not specified | Orange to amber to dark red clear liquid[3] | Not specified |
| Boiling Point | Not specified | 98 °C at 19 mmHg[3] | Not specified |
| Density | Not specified | 1.33 g/mL[3] | Not specified |
| Refractive Index | Not specified | n20D 1.56[3] | Not specified |
| logP (predicted) | Not specified | 2.4[2] | 0.89[5] |
| pKa (Strongest Basic) | Not specified | Not specified | 4.64[5] |
Synthesis and Experimental Protocols
The synthesis of 3-(3-Chloro-5-fluorophenyl)aniline, HCl is anticipated to proceed via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[6] This would be followed by the formation of the hydrochloride salt.
Proposed Synthetic Route
A plausible synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromoaniline derivative with (3-chloro-5-fluorophenyl)boronic acid, or alternatively, the coupling of 3-chloro-5-fluoro-bromobenzene with a 3-aminophenylboronic acid derivative. The resulting biaryl amine would then be treated with hydrochloric acid to yield the final product.
General Experimental Protocol for Suzuki-Miyaura Coupling of Aryl Amines
The following is a generalized protocol based on established literature for similar transformations.[6] Optimization of catalysts, ligands, bases, and reaction conditions would be necessary for this specific transformation.
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Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3, 0.01-0.05 eq.), and a suitable ligand if required.
-
Solvent and Base: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water or aqueous DMF).[7] Add a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
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Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 110°C for several hours, with reaction progress monitored by an appropriate technique (e.g., TLC or LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol for Hydrochloride Salt Formation
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Dissolution: Dissolve the purified 3-(3-Chloro-5-fluorophenyl)aniline in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
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Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.
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Isolation: The resulting solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the hydrochloride salt.
Potential Signaling Pathway and Biological Activity
While direct biological studies on 3-(3-Chloro-5-fluorophenyl)aniline, HCl are not extensively reported, a structurally related and more complex derivative, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, has been identified as a potent and selective agonist of the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[8] This suggests that the 3-(3-chloro-5-fluorophenyl)aniline scaffold may be a key pharmacophore for interacting with the TRPM5 ion channel.
TRPM5 Signaling Pathway
The TRPM5 channel is a calcium-activated, non-selective cation channel that plays a crucial role in the taste transduction of sweet, bitter, and umami stimuli.[9] It is also expressed in other tissues, including the gastrointestinal tract, where it is being investigated as a potential target for prokinetic agents. The general signaling cascade involving TRPM5 in taste receptor cells is as follows:
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Receptor Activation: Tastants bind to G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.
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Second Messenger Production: This binding activates phospholipase C beta 2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptor (IP₃R3) on the endoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytoplasm.
-
TRPM5 Channel Gating: The increase in intracellular Ca²⁺ directly gates the TRPM5 ion channel.
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Depolarization and Neurotransmitter Release: The opening of TRPM5 allows an influx of Na⁺ ions, leading to depolarization of the cell membrane. This depolarization triggers the release of neurotransmitters, which signal to the gustatory nerves.
Caption: TRPM5 Signaling Pathway in Taste Transduction.
Experimental Workflow for Screening TRPM5 Modulators
The identification of novel modulators of the TRPM5 channel, such as derivatives of 3-(3-Chloro-5-fluorophenyl)aniline, typically involves a multi-step screening process.[10][11]
Caption: Experimental Workflow for TRPM5 Modulator Discovery.
Methodologies for Key Experiments
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High-Throughput Screening (HTS) using Fluorescent Membrane Potential Dyes: This initial screen is designed to rapidly assess a large number of compounds for their ability to modulate TRPM5 activity. Cells expressing the TRPM5 channel are loaded with a membrane potential-sensitive fluorescent dye. The channel is activated, and changes in fluorescence, indicating membrane depolarization, are measured. Compounds that enhance this signal are identified as potential positive modulators.[10]
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Automated Electrophysiology (e.g., QPatch, SyncroPatch): This technique provides a more direct and detailed measure of ion channel activity. It allows for the confirmation of hits from the HTS and the determination of compound potency (e.g., EC₅₀ or IC₅₀ values). The whole-cell patch-clamp technique is automated to allow for higher throughput than traditional manual patch-clamping.[10][11] This is crucial for establishing structure-activity relationships (SAR) during the lead optimization phase.
Safety and Handling
Potential Hazards (based on related compounds):
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Harmful if swallowed, in contact with skin, or if inhaled.[12]
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May cause skin and eye irritation.
-
Combustible liquid.[12]
Recommended Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]
-
Wash hands thoroughly after handling.
Researchers should consult the specific Safety Data Sheet (SDS) for the purchased compound and follow all institutional safety guidelines.
This technical guide provides a starting point for researchers interested in 3-(3-Chloro-5-fluorophenyl)aniline, HCl. Further experimental work is required to fully characterize its chemical properties, optimize its synthesis, and elucidate its precise biological mechanism of action.
References
- 1. Synthesis of 3,3-disubstituted oxindoles by visible-light-mediated radical reactions of aryl diazonium salts with N-arylacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ossila.com [ossila.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-chloro-5-(trifluoromethyl)aniline - C7H5ClF3N | CSSB00000700461 [chem-space.com]
- 8. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of bitter compounds on the taste transduction channels TRPM5 and IP3 receptor type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of positive modulators of TRPM5 channel from a high-throughput screen using a fluorescent membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Positive Modulators of TRPM5 Channel Using a Fluorescent Membrane Potential Assay - Evotec [evotec.com]
- 12. 3-Chloro-5-fluoroaniline 4863-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
